molecular formula C6H10O3 B13054424 (1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid CAS No. 1883-88-1

(1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid

Cat. No.: B13054424
CAS No.: 1883-88-1
M. Wt: 130.14 g/mol
InChI Key: VCHGSWURBGPKQZ-RFZPGFLSSA-N
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Description

(1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a hydroxyl group and a carboxylic acid group attached to a cyclopentane ring. The stereochemistry of the compound, denoted by (1R,2R), indicates the specific three-dimensional arrangement of the atoms, which is crucial for its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the reduction of cyclopentanone followed by the introduction of a carboxyl group. This can be done using reagents such as lithium aluminum hydride (LiAlH4) for the reduction step and subsequent oxidation to introduce the carboxyl group. Another method involves the use of chiral catalysts to achieve the desired stereochemistry during the synthesis.

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts or enzymes to ensure high enantioselectivity. Enzymatic methods are preferred due to their efficiency and environmentally friendly nature. These methods typically involve the use of specific enzymes that can catalyze the formation of the desired stereoisomer with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: Formation of cyclopentanone or cyclopentanal.

    Reduction: Formation of cyclopentanol.

    Substitution: Formation of cyclopentyl halides.

Scientific Research Applications

(1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The hydroxyl and carboxyl groups can form hydrogen bonds and ionic interactions with the active sites of enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-Hydroxycyclopentane-1-carboxylic acid: The enantiomer of the compound with opposite stereochemistry.

    Cyclopentanone: Lacks the hydroxyl and carboxyl groups but shares the cyclopentane ring structure.

    Cyclopentanol: Contains a hydroxyl group but lacks the carboxyl group.

Uniqueness

(1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to interact with chiral environments in biological systems makes it valuable for research and industrial applications.

Properties

CAS No.

1883-88-1

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

(1R,2R)-2-hydroxycyclopentane-1-carboxylic acid

InChI

InChI=1S/C6H10O3/c7-5-3-1-2-4(5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m1/s1

InChI Key

VCHGSWURBGPKQZ-RFZPGFLSSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)C(=O)O

Canonical SMILES

C1CC(C(C1)O)C(=O)O

Origin of Product

United States

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